molecular formula C20H14O7 B1199761 Gallin CAS No. 54750-05-9

Gallin

Cat. No.: B1199761
CAS No.: 54750-05-9
M. Wt: 366.3 g/mol
InChI Key: OKISBDHRUPZLOC-UHFFFAOYSA-N
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Description

Gallin is an antimicrobial peptide found in egg whites, belonging to a family of peptides known as ovodefensins. These peptides are part of the innate immune system in avian species, providing protection against microbial infections. This compound has been identified in various avian species, including chickens, turkeys, and black swans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Gallin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents like DIC and HOBt are used in SPPS.

    Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation can be employed.

Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide, which exhibits antimicrobial activity .

Scientific Research Applications

Gallin has several scientific research applications:

Mechanism of Action

Gallin exerts its antimicrobial effects by interacting with the negatively charged components of bacterial membranes. The cationic sites of this compound interact electrostatically with the bacterial membrane, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately bacterial cell death .

Comparison with Similar Compounds

Gallin is similar to other antimicrobial peptides found in egg whites, such as meleagrin and cygnin. this compound is unique due to its specific amino acid sequence and structure, which confer distinct antimicrobial properties. Other similar compounds include:

Properties

IUPAC Name

2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKISBDHRUPZLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203211
Record name Gallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54750-05-9
Record name Gallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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